4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine

Übersicht

Beschreibung

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine typically involves the following steps:

Formation of the Piperidine Core: The piperidine core can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a halomethyl piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Reduced piperidine derivatives

Substitution: Functionalized piperidine derivatives

Wissenschaftliche Forschungsanwendungen

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Wirkmechanismus

The mechanism of action of 4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can interact with biological targets. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminopiperidine: Lacks the Boc protecting group and piperidinylmethyl substitution.

1-Benzylpiperidine: Contains a benzyl group instead of the piperidinylmethyl group.

4-(Methoxycarbonylamino)piperidine: Has a methoxycarbonyl protecting group instead of the Boc group.

Uniqueness

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine is unique due to the presence of both the Boc protecting group and the piperidinylmethyl substitution. This combination provides specific chemical properties and reactivity that are valuable in synthetic chemistry and research applications.

Biologische Aktivität

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine, often referred to as Boc-amino piperidine, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

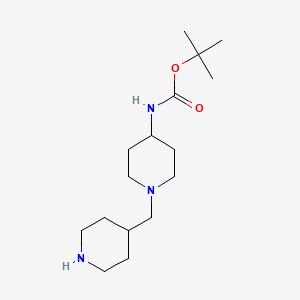

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a piperidine moiety. Its chemical structure can be represented as follows:

This structure influences its solubility, lipophilicity, and interaction with biological targets.

The biological activity of this compound primarily involves its role as a pharmacological agent targeting various enzymes and receptors. The Boc group enhances the stability of the compound, allowing for better interactions with biological systems.

- Inhibition of Kinases : Research indicates that derivatives of this compound can act as ATP-competitive inhibitors against protein kinases such as PKB (Akt). These inhibitors exhibit selectivity which is crucial for minimizing off-target effects in therapeutic applications .

- Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in vivo. Studies indicate that it modulates key signaling pathways involved in cancer progression, particularly the PI3K-Akt-mTOR pathway .

- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing efficacy against various bacterial strains.

Case Studies

- PKB Inhibition Study : A study demonstrated that modifications to the piperidine structure significantly enhanced selectivity for PKB over PKA (protein kinase A). The compound exhibited an IC50 value in the nanomolar range, indicating potent inhibition .

- Tumor Xenograft Models : In animal models, compounds derived from this compound were tested for their ability to inhibit tumor growth. Results showed a significant reduction in tumor size at doses well-tolerated by the subjects .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|---|

| PKB Inhibition | PKB | < 100 | High | Potent ATP-competitive inhibitor |

| Tumor Growth Inhibition | Human Tumor Cells | N/A | N/A | Significant reduction in xenografts |

| Antimicrobial Activity | Various Bacteria | N/A | N/A | Effective against multiple strains |

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQZZWSBZVORPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.